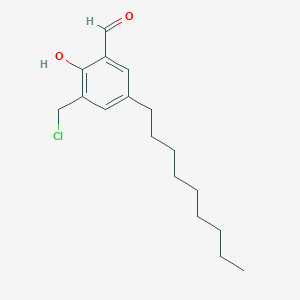
3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It contains a chloromethyl group, a hydroxyl group, and a nonyl chain attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde typically involves the chloromethylation of 2-hydroxy-5-nonylbenzaldehyde. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining an acidic environment and controlling the temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are used to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 3-(Chloromethyl)-2-hydroxy-5-nonylbenzoic acid.
Reduction: 3-(Chloromethyl)-2-hydroxy-5-nonylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The hydroxyl and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Known for its anti-inflammatory and analgesic activity.
3-(Chloromethyl)coumarins: Used in fluorescent labeling and detection applications.
Uniqueness
3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde is unique due to the presence of both a long nonyl chain and a chloromethyl group, which impart distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
919109-48-1 |
|---|---|
Fórmula molecular |
C17H25ClO2 |
Peso molecular |
296.8 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2-hydroxy-5-nonylbenzaldehyde |
InChI |
InChI=1S/C17H25ClO2/c1-2-3-4-5-6-7-8-9-14-10-15(12-18)17(20)16(11-14)13-19/h10-11,13,20H,2-9,12H2,1H3 |
Clave InChI |
ZSXWJHGAOQGIIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C(=C1)C=O)O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
![N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine](/img/structure/B12613503.png)
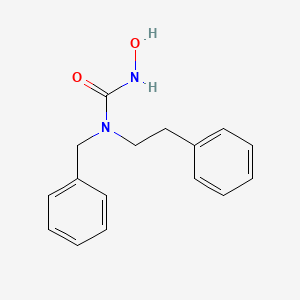
![5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene](/img/structure/B12613516.png)
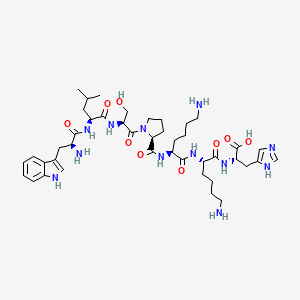
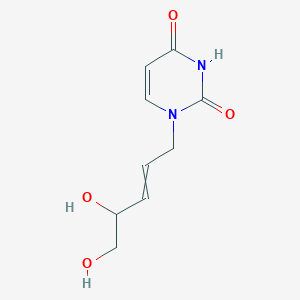
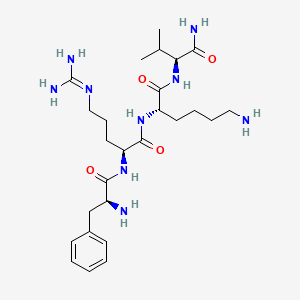
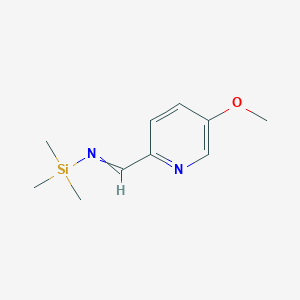
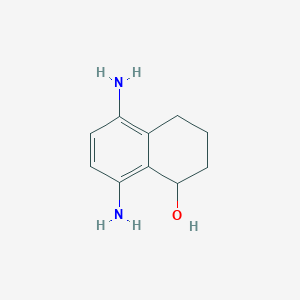

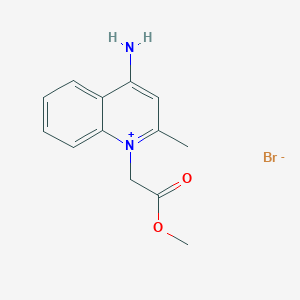
![(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12613577.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde](/img/structure/B12613584.png)
